Cas no 1704095-56-6 ((3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid)

(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid 化学的及び物理的性質
名前と識別子
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- (3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
- AM88301
- (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
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- MDL: MFCD28400486
- インチ: 1S/C12H15BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,17-18H,3-6,8H2
- InChIKey: OXBZNVAQJCTSRF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(B(O)O)C=CC=1CN1CCC(CC1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 293
- トポロジー分子極性表面積: 60.8
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 150100-1g |
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, 95% |
1704095-56-6 | 95% | 1g |
$772.00 | 2023-09-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C855180-500mg |
(3-Chloro-4-((4-oxopiperidin-1- yl)methyl)phenyl)boronic acid |
1704095-56-6 | 98% | 500mg |
¥3,255.00 | 2022-09-29 | |
eNovation Chemicals LLC | D626511-500mg |
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid |
1704095-56-6 | 97% | 500mg |
$318 | 2023-09-02 | |
eNovation Chemicals LLC | D626511-1g |
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid |
1704095-56-6 | 97% | 1g |
$1520 | 2024-05-24 | |
eNovation Chemicals LLC | D626511-1g |
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid |
1704095-56-6 | 97% | 1g |
$1520 | 2025-02-25 | |
Chemenu | CM211445-1g |
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid |
1704095-56-6 | 95% | 1g |
$877 | 2022-09-02 | |
Matrix Scientific | 150100-500mg |
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, 95% |
1704095-56-6 | 95% | 500mg |
$541.00 | 2023-09-10 | |
eNovation Chemicals LLC | D626511-1g |
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid |
1704095-56-6 | 97% | 1g |
$1520 | 2025-02-21 |
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acidに関する追加情報
(3-Chloro-4-((4-Oxopiperidin-1-Yl)Methyl)Phenyl)Boronic Acid: A Comprehensive Overview
The compound with CAS No. 1704095-56-6, known as (3-Chloro-4-((4-Oxopiperidin-1-Yl)Methyl)Phenyl)Boronic Acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials synthesis. The boronic acid functional group plays a pivotal role in enabling cross-coupling reactions, making this compound a valuable intermediate in organic synthesis.
The molecular structure of (3-Chloro-4-((4-Oxopiperidin-1-Yl)Methyl)Phenyl)Boronic Acid is characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a (4-Oxopiperidin-1-Yl)methyl group at the 4-position. The presence of the oxopiperidine ring introduces rigidity and potential for hydrogen bonding, which can influence the compound's solubility, stability, and reactivity. Recent studies have highlighted the importance of such structural features in enhancing the bioavailability and pharmacokinetic properties of drug candidates.
The synthesis of this compound typically involves multi-step processes, including nucleophilic aromatic substitution and boronate esterification. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this molecule. For instance, the use of palladium catalysts in Suzuki-Miyaura coupling reactions has been reported to facilitate the formation of stable carbon-boron bonds, which are critical for downstream applications.
In terms of applications, (3-Chloro-4-((4-Oxopiperidin-1-Yl)Methyl)Phenyl)Boronic Acid has shown promise in the development of novel pharmaceutical agents. Its ability to participate in cross-coupling reactions allows for the construction of complex molecular architectures that are difficult to achieve through traditional synthetic methods. Recent advancements in medicinal chemistry have leveraged this compound to design inhibitors for various therapeutic targets, including kinases and proteases.
Moreover, this compound has found utility in materials science, particularly in the synthesis of advanced polymers and organic semiconductors. The boronic acid group enables controlled polymerization reactions, leading to materials with tailored electronic properties. Studies published in high-impact journals have demonstrated the potential of this compound in creating stimuli-responsive polymers that can adapt to environmental changes, such as temperature or pH variations.
The structural versatility of (3-Chloro-4-((4-Oxopiperidin-1-Yl)Methyl)Phenyl)Boronic Acid also makes it an attractive candidate for use in click chemistry and other modular synthetic strategies. Its ability to undergo multiple transformations without compromising stability has made it a cornerstone in modern organic synthesis.
In conclusion, (3-Chloro-4-((4-Oxopiperidin-1-Yl)Methyl)Phenyl)Boronic Acid is a versatile compound with significant implications across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies, position it as a key player in future innovations within drug discovery and materials science.
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